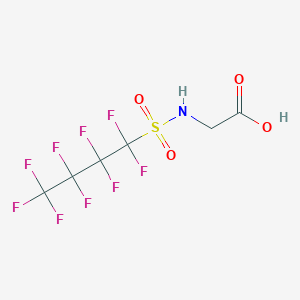
Fbsaa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-n-perfluorobutanesulfonylglycine can be synthesized through the reaction of perfluorobutane sulfonamide with glycine under specific conditions. The reaction typically involves the use of strong acids or bases and may require heating or UV light to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of N-Methyl-n-perfluorobutanesulfonylglycine often involves the use of fluorochemical manufacturing processes. These processes may include the use of perfluorobutane sulfonamidoethanol as a precursor, which undergoes further chemical transformations to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-n-perfluorobutanesulfonylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorobutane sulfonate.
Reduction: Reduction reactions can lead to the formation of different fluorinated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions may require specific conditions such as elevated temperatures, UV light, or the presence of catalysts .
Major Products Formed
The major products formed from these reactions include perfluorobutane sulfonate and various fluorinated derivatives, which have applications in different industrial processes .
Scientific Research Applications
N-Methyl-n-perfluorobutanesulfonylglycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorotelomer products.
Biology: Studied for its potential effects on biological systems and its biodegradation pathways.
Medicine: Investigated for its potential use in medical applications, such as drug delivery systems.
Industry: Utilized in the production of water and stain-resistant treatments for paper and textiles
Mechanism of Action
The mechanism of action of N-Methyl-n-perfluorobutanesulfonylglycine involves its interaction with specific molecular targets and pathways. It can act as a precursor to perfluorobutane sulfonate, which may exert its effects through various biochemical interactions. The compound’s stability and resistance to degradation make it a persistent environmental contaminant, impacting human health and ecosystems .
Comparison with Similar Compounds
Similar Compounds
- Perfluorobutane sulfonamide
- Perfluorobutane sulfonamidoethanol
- Perfluorobutane sulfonamido acetaldehyde
Uniqueness
N-Methyl-n-perfluorobutanesulfonylglycine is unique due to its specific chemical structure and properties, which make it suitable for various industrial applications. Its ability to form stable fluorinated derivatives sets it apart from other similar compounds .
Properties
CAS No. |
347872-22-4 |
|---|---|
Molecular Formula |
C4F9SO2NHCH2COOH C6H4F9NO4S |
Molecular Weight |
357.15 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)acetic acid |
InChI |
InChI=1S/C6H4F9NO4S/c7-3(8,5(11,12)13)4(9,10)6(14,15)21(19,20)16-1-2(17)18/h16H,1H2,(H,17,18) |
InChI Key |
IIJKOWPVAXZAKE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)
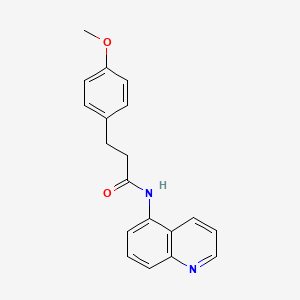
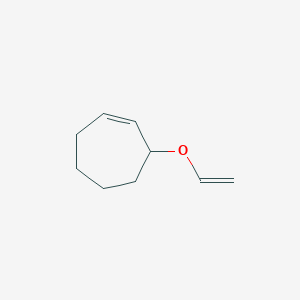
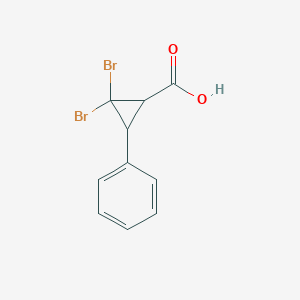
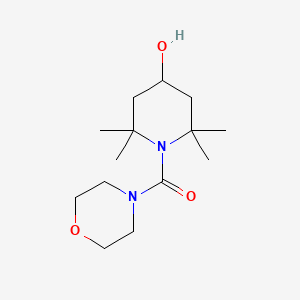
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)
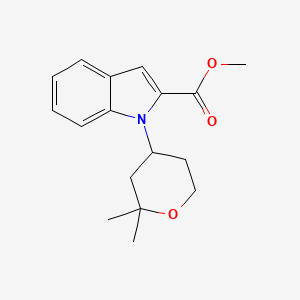
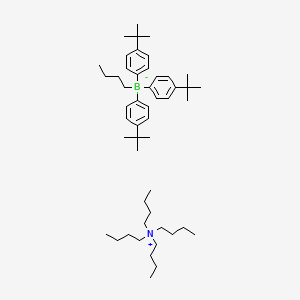

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)

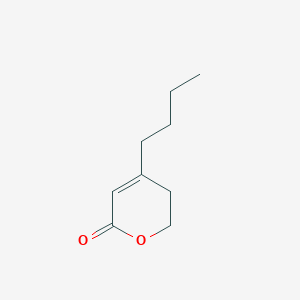
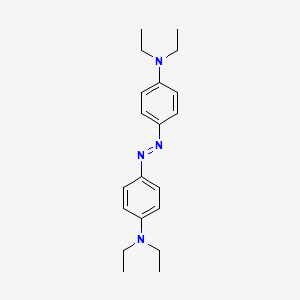
![3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14140684.png)
